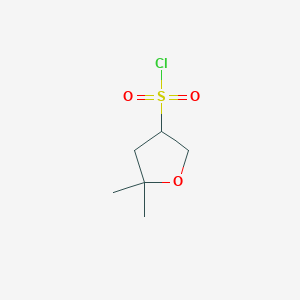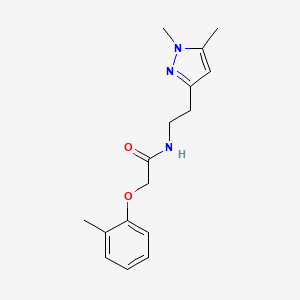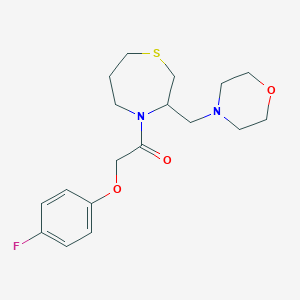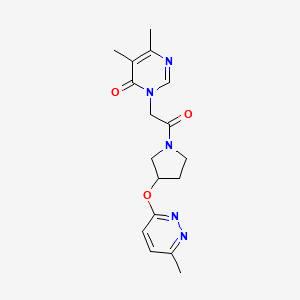
5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves several steps, typically starting with the preparation of intermediate compounds. Each step requires careful control of reaction conditions such as temperature, pH, and the use of specific catalysts. Common synthetic routes include condensation reactions, nucleophilic substitution, and cyclization reactions to form the desired heterocycles.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized to increase yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, various nucleophiles or electrophiles
Major Products: The specific products formed depend on the type of reaction and the conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique structure makes it useful in the synthesis of various heterocyclic compounds.
Biology: The compound is of interest in biological research due to its potential interactions with biological macromolecules. Studies have investigated its binding affinity to certain enzymes and receptors.
Medicine: In medical research, this compound has shown promise as a potential therapeutic agent due to its bioactivity. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their function. Molecular targets could include key proteins involved in disease pathways, making it a candidate for drug development.
Comparación Con Compuestos Similares
Pyrimidin-4(3H)-one derivatives
Pyridazine derivatives
Compounds with pyrrolidin-1-yl groups
The uniqueness of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one lies in its specific structural configuration, offering a diverse range of applications and reactivity patterns that are not commonly observed in related compounds.
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-5-15(20-19-11)25-14-6-7-21(8-14)16(23)9-22-10-18-13(3)12(2)17(22)24/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDSVJBUAUVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2630044.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2630045.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)

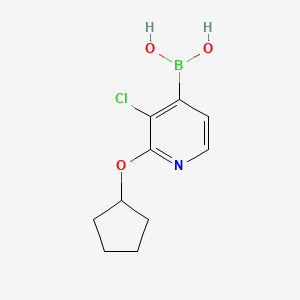
![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)
![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)



